2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one
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Overview
Description
2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with dimethylamine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar chemical properties and applications.
N,N-Dimethylaminoethanol: A compound with a dimethylamino group and similar reactivity.
Dimenhydrinate: A compound with a dimethylamino group used in pharmaceuticals.
Uniqueness
2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one stands out due to its unique combination of a pyrimidine ring and a dimethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
65942-56-5 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(11(16)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
InChI Key |
HEDMCVUCJRAHSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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